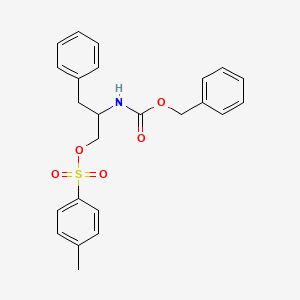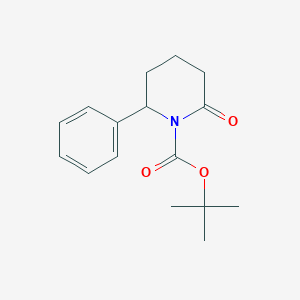![molecular formula C19H33NO14 B12100886 4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12100886.png)
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose is a complex organic compound that belongs to the class of aminocyclitol glycosides This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a glucopyranosyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose involves several steps. One common method includes the glycosylation of a suitable aminocyclitol precursor with a protected glucopyranosyl donor. The reaction conditions typically involve the use of a Lewis acid catalyst, such as boron trifluoride etherate, in an anhydrous solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve the desired stereochemistry. Enzymatic glycosylation using glycosyltransferases can be employed to attach the glucopyranosyl moiety to the aminocyclitol core. This method offers advantages in terms of regioselectivity and environmental sustainability.
化学反应分析
Types of Reactions
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of N-alkylated derivatives.
科学研究应用
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for glycosylation pathways.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of bioactive compounds.
作用机制
The mechanism of action of 4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with glycosylation pathways by acting as a competitive inhibitor of glycosyltransferases. The exact molecular pathways involved depend on the specific biological context and target enzymes.
相似化合物的比较
Similar Compounds
Acarbose: A similar aminocyclitol glycoside used as an antidiabetic drug.
Voglibose: Another aminocyclitol glycoside with similar enzyme inhibitory properties.
Uniqueness
4-O-[4-[[(1S)-4beta,5alpha,6beta-Trihydroxy-3-(hydroxymethyl)-2-cyclohexen-1beta-yl]amino]-4-deoxy-alpha-D-glucopyranosyl]-D-glucose is unique due to its specific stereochemistry and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties
属性
分子式 |
C19H33NO14 |
|---|---|
分子量 |
499.5 g/mol |
IUPAC 名称 |
4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C19H33NO14/c21-2-6-1-7(13(28)16(31)12(6)27)20-11-10(5-24)33-19(17(32)15(11)30)34-18(9(26)4-23)14(29)8(25)3-22/h1,3,7-21,23-32H,2,4-5H2 |
InChI 键 |
GDEQRGXFOXVCHI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(C(C(C1NC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)
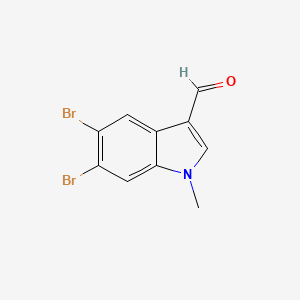
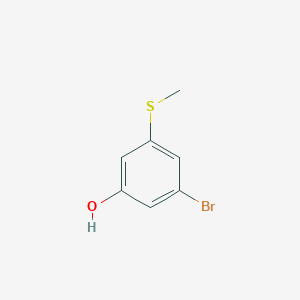


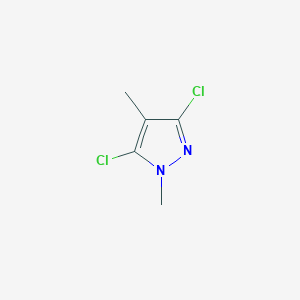

![Ethyl (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B12100857.png)
